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molecular formula C8H12N2O2S B8382578 3-[(2-Furanylmethyl)thio]propanoic acid, hydrazide

3-[(2-Furanylmethyl)thio]propanoic acid, hydrazide

Cat. No. B8382578
M. Wt: 200.26 g/mol
InChI Key: OYBWEUSVIHDVFI-UHFFFAOYSA-N
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Patent
US05464830

Procedure details

To a stirring 10 mL EtOH solution of 4.29 g (20 mmol) of ethyl 3-(furylthio)propanoate was added 0.71 g (22 mmol) of hydrazine hydrate. After heating at reflux for 24 hours, the reaction was stirred for 24 hours at room temperature. The solvent was then removed under vacuum, and the residue was dissolved in EtOH and filtered through a bed of charcoal. 2.77 g (69%) of product, which was a water white viscous liquid, was recovered and was employed immediately in the manner described in Example 13, below.
Name
ethyl 3-(furylthio)propanoate
Quantity
4.29 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O1[CH:5]=[CH:4][CH:3]=[C:2]1[S:6][CH2:7][CH2:8][C:9]([O:11]CC)=O.[OH2:14].[NH2:15][NH2:16].[CH3:17]CO>>[O:14]1[CH:17]=[CH:5][CH:4]=[C:3]1[CH2:2][S:6][CH2:7][CH2:8][C:9]([NH:15][NH2:16])=[O:11] |f:1.2|

Inputs

Step One
Name
ethyl 3-(furylthio)propanoate
Quantity
4.29 g
Type
reactant
Smiles
O1C(=CC=C1)SCCC(=O)OCC
Name
Quantity
0.71 g
Type
reactant
Smiles
O.NN
Name
Quantity
10 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOH
FILTRATION
Type
FILTRATION
Details
filtered through a bed of charcoal
CUSTOM
Type
CUSTOM
Details
was recovered

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
O1C(=CC=C1)CSCCC(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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